REACTION_CXSMILES
|
N#N.[NH2:3][CH2:4][CH2:5][CH2:6][Si:7]([O:12][CH3:13])([O:10][CH3:11])[O:8][CH3:9].C[O-].[Na+].[C:17](Cl)(=[O:20])[CH:18]=[CH2:19]>C1(C)C=CC=CC=1.CO>[C:17]([NH:3][CH2:4][CH2:5][CH2:6][Si:7]([O:12][CH3:13])([O:8][CH3:9])[O:10][CH3:11])(=[O:20])[CH:18]=[CH2:19] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
NCCC[Si](OC)(OC)OC
|
Name
|
sodium methoxide
|
Quantity
|
33.16 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
160.1 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10.11 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
55.37 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under N , atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A one liter, three-necked flask equipped with a thermometer
|
Type
|
ADDITION
|
Details
|
was added gradually over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was agitated for another 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
By-product sodium chloride was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)NCCC[Si](OC)(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |